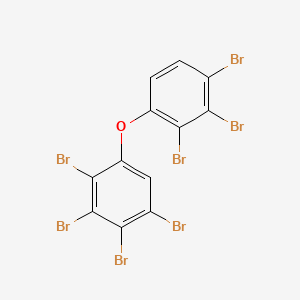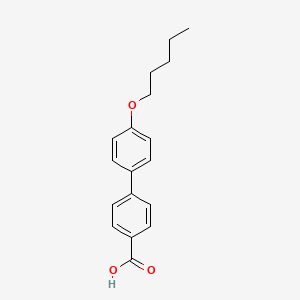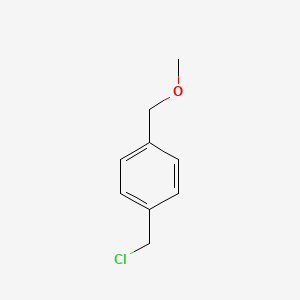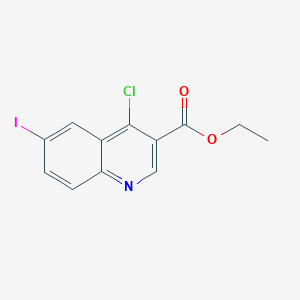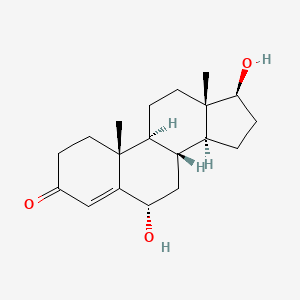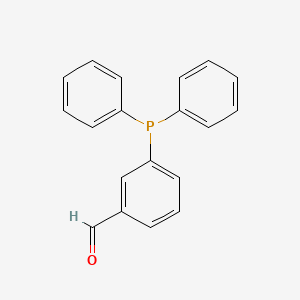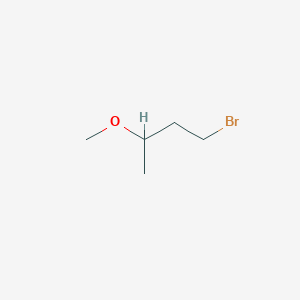
1-Bromo-3-methoxybutane
Overview
Description
1-Bromo-3-methoxybutane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid that is commonly used in organic synthesis. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. Its IUPAC name is this compound, and it has a molecular weight of 167.04 g/mol .
Preparation Methods
1-Bromo-3-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-1-butanol with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group is replaced by a bromine atom. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-methoxybutane undergoes various chemical reactions, including:
-
Nucleophilic Substitution (S_N2): : This compound is prone to nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (NH_3). The major products formed depend on the nucleophile used. For example, reaction with sodium methoxide (NaOCH_3) yields 3-methoxybutane.
-
Elimination (E2): : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 3-methoxy-1-butene.
-
Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions. Oxidizing agents like potassium permanganate (KMnO_4) can oxidize the methoxy group to form corresponding carbonyl compounds .
Scientific Research Applications
1-Bromo-3-methoxybutane has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in the construction of complex molecules.
-
Medicinal Chemistry: : Researchers use this compound in the development of new drugs
-
Material Science: : The compound is used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can impart unique characteristics to the resulting materials.
-
Environmental Chemistry: : It is employed in studies related to environmental pollutants and their degradation. Understanding its reactivity helps in developing methods for the removal of similar compounds from the environment.
Mechanism of Action
The mechanism of action of 1-bromo-3-methoxybutane primarily involves its reactivity as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.
Comparison with Similar Compounds
1-Bromo-3-methoxybutane can be compared with other similar compounds, such as:
-
1-Bromo-2-methoxypropane: : This compound has a similar structure but with a different position of the methoxy group. It exhibits similar reactivity in nucleophilic substitution and elimination reactions but may have different steric and electronic effects due to the position of the substituents.
-
1-Bromo-3-methylbutane: : This compound lacks the methoxy group and has a methyl group instead. It undergoes similar S_N2 and E2 reactions but does not participate in reactions involving the methoxy group.
-
1-Bromo-3-chloropropane: : This compound has a chlorine atom instead of a methoxy group. It is more reactive in nucleophilic substitution reactions due to the presence of two halogen atoms, making it a more potent alkylating agent .
Properties
IUPAC Name |
1-bromo-3-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWJYFKJSMJHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528907 | |
| Record name | 1-Bromo-3-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-15-4 | |
| Record name | 1-Bromo-3-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


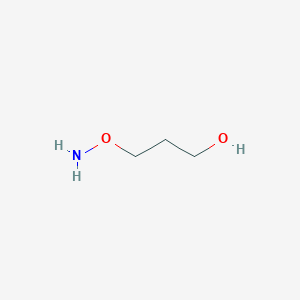
![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)
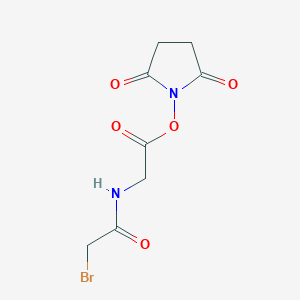
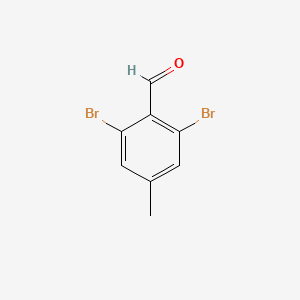
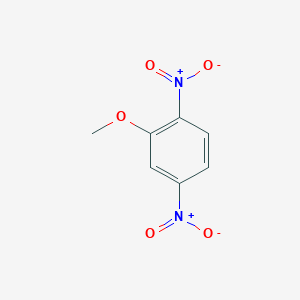
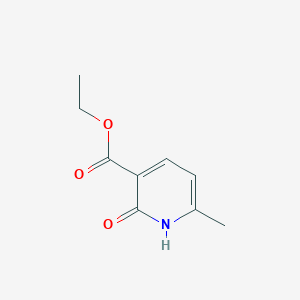
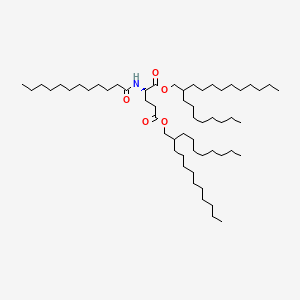
![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)
